3-Chloro-6-hydrazinylpyridazine hydrate
Overview
Description
3-Chloro-6-hydrazinylpyridazine hydrate is an organic compound with the molecular formula C4H7ClN4O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a hydrazinyl group at the sixth position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-6-hydrazinylpyridazine hydrate can be synthesized by reacting 3,6-dichloropyridazine with hydrazine hydrate. The reaction typically takes place in a solvent such as acetonitrile. For example, 3,6-dichloropyridazine (5.96g, 40mmol) and hydrazine hydrate (1.80g, 36mmol) are added to a 100mL single-mouth round bottom flask containing 20mL of acetonitrile. The mixture is then stirred and heated under reflux conditions until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydrazinylpyridazine hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.
Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Carbonyl Compounds: Such as aldehydes and ketones for condensation reactions.
Major Products Formed
Substituted Pyridazines: Formed through nucleophilic substitution.
Hydrazones: Formed through condensation with carbonyl compounds.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions.
Scientific Research Applications
3-Chloro-6-hydrazinylpyridazine hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydrazinylpyridazine hydrate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: The precursor used in the synthesis of 3-Chloro-6-hydrazinylpyridazine hydrate.
3-Hydrazinylpyridazine: Lacks the chlorine atom at the third position.
6-Chloropyridazine: Lacks the hydrazinyl group at the sixth position
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)hydrazine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4.H2O/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOWXUYMUQNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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